molecular formula C17H22N4 B6133964 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine

1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine

Numéro de catalogue B6133964
Poids moléculaire: 282.4 g/mol
Clé InChI: PAGWYYMDWGMOHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine, also known as JNJ-40411813, is a novel small molecule compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.

Mécanisme D'action

1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a key role in cognitive function and inflammation. By blocking the activity of this receptor, this compound is able to modulate neurotransmitter release and reduce inflammation, leading to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. Additionally, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its selective activity at the α7nAChR, which allows for targeted modulation of neurotransmitter release and inflammation. Additionally, this compound has been shown to have good safety and tolerability in preclinical studies, making it a promising candidate for further research.
One potential limitation of this compound is its relatively complex chemical structure, which may make it more difficult to synthesize and purify than other small molecule compounds. Additionally, further research is needed to determine the optimal dosing and administration regimen for this compound.

Orientations Futures

There are a number of potential future directions for research on 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine. These include:
- Further preclinical studies to investigate the efficacy and safety of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
- Clinical trials to evaluate the safety and efficacy of this compound in humans.
- Development of new analogs of this compound with improved pharmacological properties.
- Investigation of the potential use of this compound as a tool compound for studying the α7nAChR and its role in neurological disorders.
Conclusion
In conclusion, this compound is a novel small molecule compound with promising potential for the treatment of various neurological disorders. Its selective activity at the α7nAChR, combined with its ability to modulate neurotransmitter release and reduce inflammation, make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, further research is needed to fully explore the potential of this compound.

Méthodes De Synthèse

The synthesis of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with piperidine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, this compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter systems.

Propriétés

IUPAC Name

1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-2-9-19-16(6-1)13-21-10-4-7-17(14-21)20-12-15-5-3-8-18-11-15/h1-3,5-6,8-9,11,17,20H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWYYMDWGMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.